7,12-Dihydrobenzo[a]phenazine-5,6-dithione

Redox Flow Batteries Electrochemistry Energy Storage

7,12-Dihydrobenzo[a]phenazine-5,6-dithione (CAS 142942-73-2) is a heterocyclic aromatic compound belonging to the phenazine family, distinguished by a fused benzo[a]phenazine core and two thiocarbonyl (C=S) groups at the 5,6-positions. This unique dithione substitution imparts distinct electronic and redox properties compared to its oxygen analogs (e.g., diones) or unsubstituted phenazines, making it a valuable scaffold for materials science and medicinal chemistry research.

Molecular Formula C16H10N2S2
Molecular Weight 294.4 g/mol
CAS No. 142942-73-2
Cat. No. B12541600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,12-Dihydrobenzo[a]phenazine-5,6-dithione
CAS142942-73-2
Molecular FormulaC16H10N2S2
Molecular Weight294.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(C3=NC4=CC=CC=C4N=C23)S)S
InChIInChI=1S/C16H10N2S2/c19-15-10-6-2-1-5-9(10)13-14(16(15)20)18-12-8-4-3-7-11(12)17-13/h1-8,19-20H
InChIKeyDRNSFGRWWDZOEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7,12-Dihydrobenzo[a]phenazine-5,6-dithione (CAS 142942-73-2): A Unique Dithione-Functionalized Phenazine Scaffold for Advanced Research


7,12-Dihydrobenzo[a]phenazine-5,6-dithione (CAS 142942-73-2) is a heterocyclic aromatic compound belonging to the phenazine family, distinguished by a fused benzo[a]phenazine core and two thiocarbonyl (C=S) groups at the 5,6-positions . This unique dithione substitution imparts distinct electronic and redox properties compared to its oxygen analogs (e.g., diones) or unsubstituted phenazines, making it a valuable scaffold for materials science and medicinal chemistry research [1].

Why Generic Phenazine Substitution Fails for 7,12-Dihydrobenzo[a]phenazine-5,6-dithione Applications


Generic substitution within the phenazine class is highly unreliable due to the profound impact of specific functionalization on redox behavior, stability, and biological activity. The 5,6-dithione moiety in 7,12-Dihydrobenzo[a]phenazine-5,6-dithione is not a passive structural feature; it fundamentally alters the compound's electron-accepting capability and reduction potential compared to the parent benzo[a]phenazine or its dioxide derivatives [1]. For example, phenazine 5,10-dioxides act as hypoxia-selective prodrugs requiring bioreduction, while the dithione analog may engage in distinct electron-transfer pathways, leading to different activity profiles [2]. Therefore, substituting with an unsubstituted or differently substituted phenazine will result in a divergent and unpredictable performance profile.

Quantitative Differentiation Evidence for 7,12-Dihydrobenzo[a]phenazine-5,6-dithione


Enhanced Redox Potential vs. Parent Benzo[a]phenazine for Energy Storage

The redox potential of the benzo[a]phenazine core can be tuned through functionalization. A sulfonated derivative (BHPS) exhibits a high redox potential of -0.943 V, while the parent benzo[a]phenazine-5-ol (HBP) shows significantly lower performance in rate kinetics and solubility [1]. The electron-withdrawing nature of the dithione groups in 7,12-Dihydrobenzo[a]phenazine-5,6-dithione is predicted to further shift the redox potential to more positive values, offering a distinct advantage for high-voltage catholyte applications.

Redox Flow Batteries Electrochemistry Energy Storage

Comparative Biological Activity: Dithione vs. Dioxide Cytotoxicity

The 5,6-dithione derivative belongs to a class distinct from the more studied 7,12-dioxide prodrugs. While benzo[a]phenazine 7,12-dioxide derivatives (compounds 6 and 8) show IC50 values of 25-30 µM (aerobic) and 2.5-3.0 µM (anaerobic) against V79 cells, their mechanism relies on bioreductive activation [1]. The dithione moiety's distinct redox behavior suggests a different mode of action, potentially avoiding the need for hypoxic activation, which is a major limitation of dioxide prodrugs [2].

Medicinal Chemistry Anticancer Agents Hypoxia-Selective Cytotoxins

Solubility Advantage Enabled by Dithione Functionalization

A critical pharmaceutical limitation of many unsubstituted phenazines is poor aqueous solubility. Functionalization significantly alters solubility. For instance, the introduction of a sulfonic acid group onto benzo[a]phenazine-5-ol increased aqueous solubility by 98.07 times (to 1.47 M) compared to the parent molecule [1]. While the dithione groups are not as hydrophilic as sulfonic acid, they are more polar than a bare hydrocarbon ring, suggesting improved solubility over the unsubstituted benzo[a]phenazine core. The LogP of the compound is 5.26, indicating significant lipophilicity that can be tuned .

Formulation Science Physicochemical Properties Drug Delivery

High-Impact Research and Industrial Application Scenarios for 7,12-Dihydrobenzo[a]phenazine-5,6-dithione


Development of Next-Generation Aqueous Organic Redox Flow Battery (AORFB) Catholytes

As demonstrated by the performance of benzo[a]phenazine-based redox species, the core structure is highly promising for AORFBs [1]. 7,12-Dihydrobenzo[a]phenazine-5,6-dithione, with its electron-withdrawing dithione groups, is a prime candidate for designing high-voltage catholytes. Researchers can use this compound to synthesize novel derivatives with improved redox potentials beyond the -0.943 V benchmark set by BHPS, potentially enabling a new class of energy-dense, metal-free batteries.

Investigating Non-Hypoxia-Activated Anticancer Mechanisms

Benzo[a]phenazine 7,12-dioxides are known hypoxia-selective cytotoxins [1]. The dithione analog provides a critical comparator to decouple the mechanism of action from hypoxic activation. Procurement enables studies to directly compare the DNA damage, topoisomerase inhibition, and cytotoxicity profiles of a dithione versus a dioxide in the same cellular environment, potentially leading to the discovery of anticancer agents effective against both hypoxic and normoxic tumor regions [2].

Structure-Activity Relationship (SAR) Studies for Dual Topoisomerase I/II Inhibition

Benzo[a]phenazine derivatives have demonstrated potent dual inhibition of topoisomerase I and II, with IC50 values in the 1-10 µM range against various cancer cell lines [1]. The unique 5,6-dithione substitution on the 7,12-dihydrobenzo[a]phenazine scaffold offers a new vector for SAR exploration, allowing medicinal chemists to probe how replacing a carbonyl (C=O) with a thiocarbonyl (C=S) affects the binding affinity and selectivity for these critical DNA-processing enzymes.

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